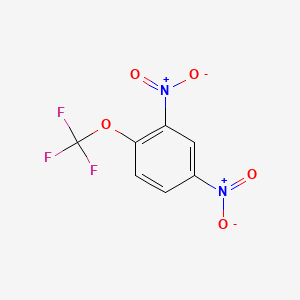

2,4-二硝基-1-(三氟甲氧基)苯

描述

The compound 2,4-Dinitro-1-(trifluoromethoxy)benzene is a chemical of interest due to its potential applications in various fields, including organic synthesis and material science. The presence of both nitro and trifluoromethoxy groups in the compound suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, a sterically hindered tetrafluorobenzene derivative was synthesized through aromatic nucleophilic substitution involving lithium dimesitylphosphide and hexafluorobenzene . Similarly, novel benzo[1,5]oxazepin-4-one-based compounds were effectively synthesized from 1,5-difluoro-2,4-dinitrobenzene under mild conditions, indicating the feasibility of manipulating dinitrofluorobenzene derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene by substituting the appropriate fluorinated benzene precursor.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex due to the presence of electron-withdrawing groups that influence the electronic distribution within the molecule. X-ray crystallography has been used to investigate the molecular structures of such compounds, revealing large bond angles around substituent atoms, which could be indicative of the steric and electronic effects imposed by the substituents . This information is crucial for understanding the reactivity and potential applications of 2,4-Dinitro-1-(trifluoromethoxy)benzene.

Chemical Reactions Analysis

The chemical reactivity of fluorinated nitrobenzenes has been explored in various studies. For example, 1,2,4-Tris(trifluoromethyl)benzene underwent selective lithiation and subsequent electrophilic substitution, demonstrating the potential for regioselective functionalization of such compounds . Additionally, a direct trifluoromethoxylation of aliphatic substrates with 2,4-dinitro(trifluoromethoxy)benzene has been reported, showcasing the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring . These reactions highlight the diverse chemical transformations that 2,4-Dinitro-1-(trifluoromethoxy)benzene could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dinitro-1-(trifluoromethoxy)benzene can be inferred from related compounds. The presence of nitro groups typically confers high reactivity towards reduction and nucleophilic substitution reactions . The trifluoromethoxy group is known to be a strong electron-withdrawing group, which could affect the acidity of protons in the molecule and its overall stability . Furthermore, the introduction of fluorine atoms often increases the lipophilicity and thermal stability of the compound, which could be beneficial for certain applications .

科学研究应用

医药:芳炔的三氟甲氧基化

DNTFB 是一种安全、可商购且经济高效的三氟甲氧基阴离子来源,可用于芳炔的三氟甲氧基化 . 该过程对于将三氟甲氧基引入药物化合物至关重要,可增强其电负性、疏水性和电子效应等性质 .

农用化学品:含氟化合物的合成

三氟甲氧基部分正在成为农用化学品中重要的基团,因为它对化合物生物活性有影响。 DNTFB 允许将该基团高效引入农用化学品分子中,有可能导致新型除草剂和杀虫剂的开发 .

有机合成:复杂分子的中间体

作为有机合成中间体,DNTFB 用于实验室研发和化学生产过程。 它促进了复杂分子的构建,尤其是在有机电子学和材料科学领域 .

材料科学:表面改性

三氟甲氧基基团的独特性质可以在材料科学中用于表面改性。 DNTFB 可用于将该基团引入表面,改变其与水和其他化学物质的相互作用,这有利于创建疏水或疏油材料 .

药物化学:药物设计

在药物化学中,引入氟原子或三氟甲氧基等基团可以显著改变药物的代谢稳定性和药代动力学。 DNTFB 为药物候选物的修饰提供了一条途径,有可能提高其疗效和安全性 .

环境科学:示踪剂和标记物

三氟甲氧基基团独特的化学特征使其可作为环境研究中的示踪剂或标记物。 DNTFB 可用于合成在环境系统中进行跟踪的化合物,以研究污染物扩散、降解途径等 .

安全和危害

“2,4-Dinitro-1-(trifluoromethoxy)benzene” is considered hazardous. It is fatal if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that this compound is used as a source of trifluoromethoxide anion in organic synthesis .

Mode of Action

2,4-Dinitro-1-(trifluoromethoxy)benzene acts as a source of trifluoromethoxide anion in the trifluoromethoxylation of arynes . The trifluoromethoxy group is an emerging fluorinated group that shows interesting properties for pharmaceutical and agrochemical applications .

Biochemical Pathways

The introduction of the trifluoromethoxy group into molecules can significantly alter their biochemical properties and interactions .

Pharmacokinetics

The compound’s molecular weight is 25210 , which may influence its pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dinitro-1-(trifluoromethoxy)benzene. For example, variations in temperature and concentration can affect the yield of trifluoromethoxylation of arynes . Additionally, the compound has a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C , which may influence its stability and reactivity under different environmental conditions.

生化分析

Biochemical Properties

2,4-Dinitro-1-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes due to its nitro groups, which can act as electron-withdrawing groups, thereby affecting the enzyme’s active site. Additionally, the trifluoromethoxy group can influence the compound’s hydrophobic interactions with proteins, altering their function and stability .

Cellular Effects

The effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro groups can induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, particularly those genes involved in detoxification and repair mechanisms. Moreover, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2,4-Dinitro-1-(trifluoromethoxy)benzene exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition. The nitro groups can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inactivation. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient enzyme inhibition. At higher doses, it can lead to significant toxicity, including severe oxidative damage, disruption of cellular metabolism, and even cell death. The compound’s toxic effects are dose-dependent, with a clear threshold beyond which adverse effects become pronounced .

Metabolic Pathways

2,4-Dinitro-1-(trifluoromethoxy)benzene is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to oxidative stress and cellular damage. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

Within cells and tissues, 2,4-Dinitro-1-(trifluoromethoxy)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and lipid droplets. This localization can influence its activity and toxicity .

Subcellular Localization

The subcellular localization of 2,4-Dinitro-1-(trifluoromethoxy)benzene is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Alternatively, it can accumulate in the endoplasmic reticulum, affecting protein folding and secretion .

属性

IUPAC Name |

2,4-dinitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUZCUXYXNPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371862 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

655-07-2 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the advantages of using DNTFB as a trifluoromethoxide anion source for trifluoromethoxylation reactions?

A1: The research highlights several benefits of using DNTFB for introducing the trifluoromethoxy (-OCF3) group onto aromatic rings:

- Availability & Cost: DNTFB is commercially available and relatively inexpensive compared to other trifluoromethoxylating reagents. []

- Safety & Handling: The paper emphasizes that DNTFB is easier and safer to handle than some alternative reagents. []

- Efficiency: DNTFB acts as a direct source of the trifluoromethoxide anion, streamlining the reaction and potentially leading to higher yields. []

Q2: What is the role of arynes in the reactions involving DNTFB?

A2: Arynes are highly reactive intermediates generated from aromatic compounds. In the context of this research, arynes act as the reaction partner for the trifluoromethoxide anion (generated from DNTFB). The aryne's high reactivity allows for the efficient introduction of the -OCF3 group onto the aromatic ring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)